molecular formula C11H17FN2O B8287466 3-[(2-Amino-1-(4-fluorophenyl)ethyl)amino]-1-propanol

3-[(2-Amino-1-(4-fluorophenyl)ethyl)amino]-1-propanol

Cat. No. B8287466
M. Wt: 212.26 g/mol
InChI Key: KLNSXISYAPFOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04376769

Procedure details

Prepare a suspension of lithium aluminum hydride in 1.0 liter of cold (-10° C.) ethyl ether with stirring. Add to the suspension a solution of 50 g of 4-fluoro-α-[(3-hydroxypropyl)amino]benzeneacetonitrile in 500 ml of ether and 100 ml of tetrahydrofuran under nitrogen. Stir the reaction mixture for five (5) hours at 0° C. then overnight at room temperature. Cool the reaction mixture to 0° C. and treat dropwise with 38 ml of water followed by 38 ml of 15% sodium hydroxide solution and 70 ml of water. Stir the reaction mixture for one-half hour, filter and concentrate to a solid. Extract the filter cake with methylene chloride several times and concentrate the filtrate to a residue. Crystallize the residues from isopropyl ether to obtain thereby the title product melting 110°-112° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([NH:17][CH2:18][CH2:19][CH2:20][OH:21])[C:15]#[N:16])=[CH:10][CH:9]=1.O.[OH-].[Na+]>CCOCC.O1CCCC1>[NH2:16][CH2:15][CH:14]([NH:17][CH2:18][CH2:19][CH2:20][OH:21])[C:11]1[CH:10]=[CH:9][C:8]([F:7])=[CH:13][CH:12]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)NCCCO
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
Stir the reaction mixture for one-half hour
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a solid
EXTRACTION
Type
EXTRACTION
Details
Extract the filter cake with methylene chloride several times
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to a residue
CUSTOM
Type
CUSTOM
Details
Crystallize the residues from isopropyl ether
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
NCC(C1=CC=C(C=C1)F)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.